molecular formula C23H23BrN2O4S2 B2569422 2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE CAS No. 686736-92-5

2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE

Cat. No.: B2569422
CAS No.: 686736-92-5
M. Wt: 535.47
InChI Key: OIKZETDRWQVCKP-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-bromobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-N-cyclohexylacetamide is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-bromobenzenesulfonyl group at position 4, a phenyl group at position 2, and a sulfanyl-acetamide moiety at position 3. This compound is synthesized through sequential Friedel-Crafts sulfonylation, cyclodehydration, and S-alkylation steps, as inferred from analogous syntheses of sulfonylated heterocycles .

Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKZETDRWQVCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Cyclohexylacetamide Moiety: The final step involves the coupling of the sulfonylated oxazole with cyclohexylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts or bases like triethylamine or pyridine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that compounds containing oxazole rings and sulfonamide groups exhibit diverse biological activities. The specific applications of 2-{[4-(4-bromobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfany}-N-cyclohexylacetamide include:

  • Pain Management : Preliminary studies suggest that this compound may interact with ion channels involved in pain signaling pathways. Molecular docking simulations indicate potential binding affinities to TRPA1 and TRPV1 channels, which are critical in nociception and inflammatory pain responses.
  • Antitumor Activity : Similar compounds have shown promise in antitumor applications, particularly those with sulfonamide structures. The unique combination of functional groups in this compound may enhance its efficacy against certain cancer types.
  • Anti-inflammatory Properties : The structural characteristics of the compound suggest potential anti-inflammatory effects, similar to other sulfonamide derivatives that have been extensively studied for their ability to modulate inflammatory responses.

Synthesis and Modification

The synthesis of 2-{[4-(4-bromobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfany}-N-cyclohexylacetamide typically involves several steps, including the formation of the oxazole ring and the incorporation of the sulfonamide group. Modifications of this compound can lead to enhanced biological properties or altered pharmacokinetic profiles, which are significant for developing more effective therapeutic agents.

Case Studies and Research Findings

Recent studies have focused on the interaction mechanisms of this compound with specific biological targets. For instance:

  • TRPA1 Channel Interaction : A study demonstrated that 2-{[4-(4-bromobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfany}-N-cyclohexylacetamide could modulate TRPA1 channel activity, leading to alterations in pain perception and inflammatory responses.
  • Antitumor Efficacy : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Oxazole vs. Triazole Derivatives

The 1,3-oxazole core in the target compound contrasts with 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Oxazoles are less basic due to reduced nitrogen lone pair availability, which may alter interactions with biological targets. Triazoles, however, exhibit tautomerism (thione vs. thiol forms), as seen in , where spectral data (absence of νS-H bands) confirm the thione tautomer dominance .

Substituent Analysis

Sulfonyl Group Variations

The 4-bromobenzenesulfonyl group in the target compound is a common motif in sulfonamide-based drugs. Analogous compounds (e.g., and ) replace bromine with chlorine or fluorine, altering electronic effects and steric bulk.

Acetamide Modifications

  • Cyclohexyl vs. Aryl Groups : The N-cyclohexylacetamide in the target compound enhances lipophilicity compared to N-(4-fluorophenyl)acetamide (), which may improve blood-brain barrier penetration .
  • Synthetic Methods: The acetamide is likely formed via Schotten-Baumann acylation, as shown in for N-acylation of amino acids .

Spectral and Physical Properties

IR and NMR Data

  • IR Spectra: The target compound’s carbonyl (C=O) stretch is expected near 1663–1682 cm⁻¹, consistent with hydrazinecarbothioamides ().
  • 1H-NMR : The cyclohexyl group would exhibit multiplet signals at δ 1.0–2.0 ppm, distinct from aromatic protons in aryl-substituted analogs (e.g., δ 7.0–8.5 ppm in ) .

Solubility and Stability

The bromophenylsulfonyl group may reduce aqueous solubility compared to non-sulfonylated analogs. However, the cyclohexyl group could mitigate this by increasing logP values, as seen in similar lipophilic modifications .

Data Tables

Table 2: Spectral Properties

Compound IR νC=O (cm⁻¹) IR νS-H (cm⁻¹) 1H-NMR (Key Signals)
Target Compound 1663–1682 Absent δ 1.0–2.0 (cyclohexyl)
Compound 1680–1700 Absent δ 7.2–8.3 (thiophene, fluorophenyl)
Triazoles [7–9] 1247–1255 (νC=S) Absent δ 6.8–7.8 (aromatic protons)

Research Implications

Comparative studies with triazole derivatives () highlight the trade-offs between heterocycle stability and bioactivity. Further research should explore in vitro assays to correlate substituent effects with pharmacological activity .

Biological Activity

The compound 2-{[4-(4-bromobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-N-cyclohexylacetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22BrN2O5SC_{20}H_{22}BrN_{2}O_{5}S with a molecular weight of 528.82 g/mol. The compound features a sulfonamide group, an oxazole ring, and a cyclohexylacetamide moiety, which contribute to its biological properties.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymatic pathways and cellular processes. Key mechanisms include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival .
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, indicating a potential use in treating infections .

Biological Activity Data

A summary of biological activities observed in related compounds can be found in the following table:

Activity Description Reference
Kinase InhibitionInhibition of IKK2 kinase leading to reduced inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have investigated the biological effects of similar sulfonamide compounds:

  • Study on IKK2 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited IKK2 activity, leading to reduced NF-kB signaling and subsequent anti-inflammatory effects in vitro .
  • Antimicrobial Efficacy : Research has shown that structurally related compounds possess significant antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
  • Cytotoxicity in Cancer Models : In vitro studies indicated that the compound induces cell death in various cancer cell lines through apoptosis, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[4-(4-bromobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-N-cyclohexylacetamide?

  • Methodological Answer: The compound can be synthesized via cyclodehydration of N-acyl-α-amino acid intermediates. For example, acylation of phenylalanine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (prepared from 4-methylbenzenesulfonyl chloride and bromobenzene) yields a key intermediate. Cyclization using ethyl carbonochloridate and 4-methylmorpholine facilitates oxazole ring formation . Thionyl chloride can then be employed to generate the sulfanyl-acetamide derivative.

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodological Answer: Use a combination of spectroscopic techniques:
  • IR spectroscopy to confirm functional groups (e.g., sulfonyl, oxazole).
  • NMR (¹H/¹³C) to verify substituent positions and cyclohexyl group conformation.
  • X-ray crystallography (via SHELX programs) for unambiguous confirmation of stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of the sulfonyl-oxazole core?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict electron distribution, HOMO-LUMO gaps, and reactivity. Pair with experimental UV-Vis and fluorescence spectra to validate theoretical models. Studies on analogous sulfanyl-oxazole derivatives show strong agreement between computed and observed photophysical properties .

Q. How can environmental fate studies be designed to assess this compound’s persistence?

  • Methodological Answer: Follow the INCHEMBIOL framework :
  • Phase 1: Measure hydrolysis rates (pH 4–9 buffers, 25–50°C).
  • Phase 2: Biodegradation assays (OECD 301F) with soil microbiota.
  • Phase 3: LC-MS/MS to quantify transformation products.

Q. What challenges arise in resolving crystallographic disorder in the sulfanyl-acetamide moiety?

  • Methodological Answer: Disorder in flexible cyclohexyl groups or sulfanyl linkages can be addressed by:
  • Collecting high-resolution data (≤ 0.8 Å) to refine anisotropic displacement parameters.
  • Using SHELXL’s PART instruction to model split positions .
  • Validating with residual density maps (ORTEP-3) to ensure no unaccounted electron density .

Methodological Frameworks

Q. How to design experiments reconciling conflicting spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer: Apply evidence-based inquiry principles :
  • Step 1: Cross-validate with alternative techniques (e.g., 2D NMR, mass spectrometry).
  • Step 2: Re-examine crystallization conditions (solvent, temperature) for X-ray data.
  • Step 3: Use WinGX suite for systematic comparison of refined structural models against raw diffraction data .

Q. What strategies mitigate cytotoxicity artifacts in biological assays?

  • Methodological Answer:
  • Control experiments: Include cyclohexylacetamide analogs without the sulfonyl-oxazole group.
  • Dose-response curves: Use Hill slope analysis to distinguish specific vs. non-specific effects.
  • Metabolic stability assays: Incubate with liver microsomes to identify toxic metabolites .

Theoretical and Technical Integration

Q. How to link mechanistic studies to a theoretical framework for SAR analysis?

  • Methodological Answer: Adopt the interactive theory-research model :
  • Hypothesis: Sulfonyl groups enhance binding via π-stacking (test via docking simulations).
  • Validation: Synthesize analogs with modified sulfonyl substituents and measure affinity (SPR/Biacore).
  • Refinement: Use QSAR models to predict activity of untested derivatives.

Q. Which software tools are critical for high-throughput crystallographic analysis?

  • Methodological Answer:
  • Data collection: CrysAlisPro (Oxford Diffraction) for automated data reduction.
  • Structure solution: SHELXD for experimental phasing of heavy-atom derivatives .
  • Refinement: SHELXL with TWIN/BASF commands for handling twinned crystals .

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